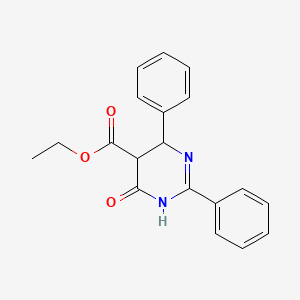

Ethyl 6-hydroxy-2,4-diphenyl-4,5-dihydro-5-pyrimidinecarboxylate

Overview

Description

Ethyl 6-hydroxy-2,4-diphenyl-4,5-dihydro-5-pyrimidinecarboxylate, also known as E6-HDPPC, is a synthetic compound of the pyrimidinecarboxylic acid family. It is a white crystalline solid with a molecular weight of 545.63 g/mol. E6-HDPPC is used in a variety of scientific research applications, as it is a versatile compound with a wide range of biochemical and physiological effects.

Scientific Research Applications

Metabolism and Environmental Persistence

Ethyl 6-hydroxy-2,4-diphenyl-4,5-dihydro-5-pyrimidinecarboxylate, similar to other hydroxylated compounds, may undergo metabolism leading to various metabolites. For instance, studies on polybrominated diphenyl ethers (PBDEs) have shown that they are metabolized to hydroxylated PBDEs (HO-PBDEs) in humans. These metabolites were found in blood samples of pregnant women and their newborns, indicating potential accumulation and persistence in biological systems (Qiu, Bigsby, & Hites, 2008). Similarly, another study found significant exposure to PBDEs and their metabolites in certain occupational settings, such as electronics-dismantling plants (Sjödin et al., 1999).

Placental Transfer and Risks

Hydroxylated metabolites can cross the mammalian placenta, accumulating in the maternal-fetal-placental unit. This raises concerns about potential risks, such as disruptions in thyroid hormone transport, which may adversely affect fetal neurological development (Wan et al., 2010). The hydroxylated compounds, due to their hydrophilic nature, might have different concentrations in maternal and cord serum samples, indicating selective placental transfer (Chen et al., 2013).

Occupational Exposure and Biomonitoring

Occupational exposure to certain hydroxylated compounds is evident in various industries. For example, workers involved in varnishing tasks in the automobile industry were exposed to N-ethyl-2-pyrrolidone, and specific biomarkers of exposure were identified, highlighting the need for monitoring and preventive measures in such occupational settings (Koslitz et al., 2014).

properties

IUPAC Name |

ethyl 6-oxo-2,4-diphenyl-4,5-dihydro-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3/c1-2-24-19(23)15-16(13-9-5-3-6-10-13)20-17(21-18(15)22)14-11-7-4-8-12-14/h3-12,15-16H,2H2,1H3,(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWTHQSOAZSPRQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(N=C(NC1=O)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2651467.png)

![(3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydropyrrolo[3,4-c]pyridin-1-one](/img/structure/B2651472.png)

![5-bromo-N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2651477.png)

![2-Chloro-N-[2-(2-methyl-5-phenyl-1,2,4-triazol-3-yl)ethyl]propanamide](/img/structure/B2651480.png)

![8-(2,4-dimethylphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2651483.png)